
1,2-Dimethyl-1,2,3,4-tetrahydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is of significant interest due to its structural similarity to naturally occurring pteridines, which play crucial roles in biological systems as pigments, enzyme cofactors, and in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce fully saturated tetrahydropteridines .
Applications De Recherche Scientifique
1,2-Dimethyl-1,2,3,4-tetrahydropteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives used in various chemical studies.
Biology: The compound is used to study enzyme mechanisms and metabolic pathways involving pteridines.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-1,2,3,4-tetrahydropteridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a cofactor for certain enzymes, facilitating biochemical reactions. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydropteridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a different ring structure and biological activity.
1,2,3,4-Tetrahydropyridine: Similar in structure but with different substituents and applications
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61156-96-5 |
|---|---|
Formule moléculaire |
C8H12N4 |
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
1,2-dimethyl-3,4-dihydro-2H-pteridine |
InChI |
InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |
Clé InChI |
YHFHDTUNNFXICZ-UHFFFAOYSA-N |
SMILES canonique |
CC1NCC2=NC=CN=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


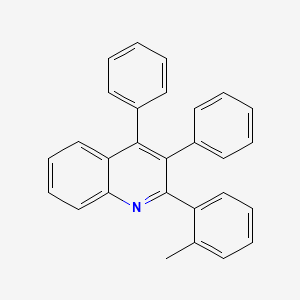
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
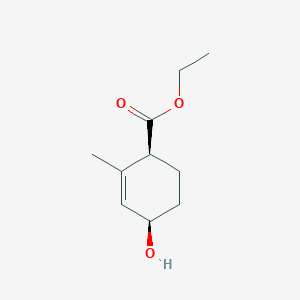
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
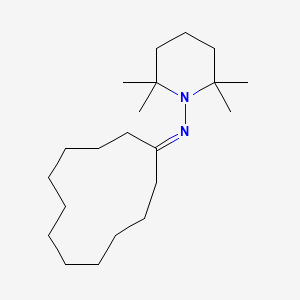
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
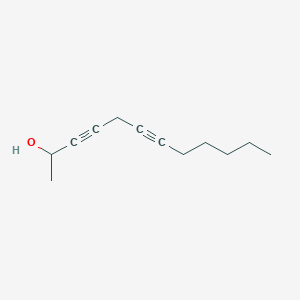
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
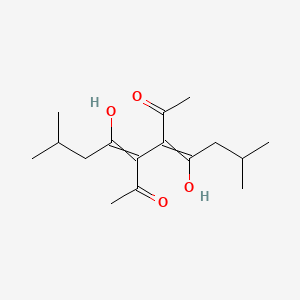
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
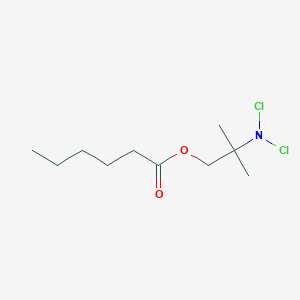
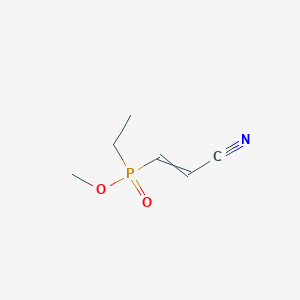
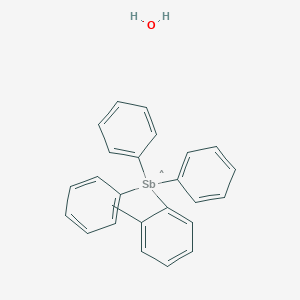
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
